N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine
Description
Properties
IUPAC Name |
(2R)-3,3,3-trifluoro-2-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c18-17(19,20)16(14(22)23,13-9-5-2-6-10-13)21-15(24)25-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,21,24)(H,22,23)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODGQGYGDNXRBQ-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@](C2=CC=CC=C2)(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting phenylalanine with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction. This can be done by reacting the protected phenylalanine with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a strong base like potassium tert-butoxide.
Deprotection: The final step involves the removal of the benzyloxycarbonyl group to yield the desired compound. This can be achieved using hydrogenation in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Deprotection of the Cbz Group
The Cbz group serves as a temporary protecting group for the amino functionality, enabling selective peptide chain elongation. Two primary deprotection methods are documented:
-
Mechanistic Insight : Hydrogenolytic cleavage occurs via catalytic reduction, breaking the Cbz group’s benzyl-oxygen bond. Acidic conditions protonate the carbamate, releasing CO₂ and benzyl alcohol .
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation, critical for peptide synthesis:
| Coupling Agent | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | DCM, 0°C → RT | 4 hours | 88% | |
| EDC/HOBt | DMF, RT | 12 hours | 92% |
-
Key Applications : Used in synthesizing fluorinated peptides with enhanced metabolic stability. The trifluoromethyl group improves lipophilicity, impacting membrane permeability .
Trifluoromethyl Group Reactivity
The CF₃ group exhibits limited electrophilicity but influences electronic and steric properties:
Fluorine-Specific Interactions
-
Hydrogen Bonding : The CF₃ group acts as a weak hydrogen-bond acceptor, modulating interactions with enzymes like proteases .
-
Electronic Effects : Electron-withdrawing nature stabilizes adjacent carbocations in acidic media, facilitating peptide hydrolysis studies .
Substitution Reactions
Though rare, nucleophilic substitution at CF₃ requires harsh conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 8 hours | Partially reduced intermediates | <10% |
| KOtBu/DMSO | 120°C, 24 hours | Dehydrofluorination byproducts | Traces |
Hydrolysis and Stability
The compound’s stability under physiological conditions is critical for drug design:
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 48 hours | Slow hydrolysis of the Cbz group |
| pH 1.2 (simulated gastric fluid) | 12 hours | Rapid deprotection and decarboxylation |
-
Structural Impact : The trifluoromethyl group retards enzymatic degradation compared to non-fluorinated analogs .
Acyloxyamination and Cyclization
Cbz-3,3,3-F₃-Phe participates in heterocycle synthesis via the Bucherer–Bergs reaction:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| (NH₄)₂CO₃/KCN/EtOH-H₂O | 5-Trifluoromethylhydantoin | 65% | Reflux, 24 hours |
| Fe₃O₄ nanoparticles | Hydantoin derivatives | 72% | Microwave, 100°C, 1 hour |
-
Mechanism : The amino acid reacts with carbonyl compounds and cyanide to form hydantoins, leveraging the Cbz group’s stability under basic conditions .
Enzymatic Modifications
Incorporation into proteins via amber codon suppression demonstrates its utility in bioconjugation:
| Enzyme System | Application | Efficiency |
|---|---|---|
| PylRS/tRNAᴾʸˡ | Site-specific labeling in mammalian cells | 45–60% |
| EcTyrRS | Bacterial protein engineering | 38–52% |
-
Notable Study : The CF₃ group’s steric bulk hinders protease activity, enabling stable peptide tags for imaging .
Comparative Reactivity Table
Scientific Research Applications
Peptide Synthesis
N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine is primarily utilized as a building block in peptide synthesis. The benzyloxycarbonyl (Cbz) group protects the amino group during the synthesis process, allowing for selective reactions without compromising the integrity of the amino acid. This protection is crucial for forming peptide bonds without unwanted side reactions.
Key Points :
- Serves as a protected amino acid in solid-phase peptide synthesis.
- Facilitates the incorporation of fluorinated phenylalanine residues into peptides.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential in developing peptide-based pharmaceuticals. The trifluoromethyl group can enhance binding affinity to biological targets, making it a candidate for drug design.
Applications :
- Development of peptide drugs that target specific enzymes or receptors.
- Exploration of its role in modulating biological pathways through fluorinated peptides.
Biological Studies
This compound is also used in biological studies to understand enzyme-substrate interactions and protein folding mechanisms. The unique properties imparted by the trifluoromethyl group can affect protein conformation and stability.
Research Focus :
- Investigating how fluorinated amino acids influence protein structure.
- Studying enzyme kinetics with peptides containing this compound.
Case Study 1: Peptide Drug Development
Recent studies have focused on synthesizing peptides that incorporate this compound to enhance their pharmacological properties. These peptides have shown improved stability and bioavailability compared to their non-fluorinated counterparts.
Case Study 2: Enzyme Interaction Studies
Research has demonstrated that peptides containing this compound exhibit altered binding affinities to specific enzymes. This work is critical for understanding how modifications at the amino acid level can influence enzymatic reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in biochemical studies and drug design.
Comparison with Similar Compounds
Key Properties (from ):
- Molecular Formula: C17H14F3NO4
- Molecular Weight : ~353.3 g/mol
- Structural Features :
- Cbz protective group (enhances solubility and stability during synthesis).
- Trifluoromethyl group (increases lipophilicity and resistance to enzymatic degradation).
- Phenylalanine backbone (enables π-π interactions in biological targets).
Structural and Functional Analogs
Table 1: Structural Comparison of Cbz-Protected Amino Acids
Key Observations:
Protective Groups: The Cbz group (benzyloxycarbonyl) offers stability under acidic conditions but requires hydrogenolysis for removal. In contrast, the Boc (tert-butoxycarbonyl) group (Table 1) is cleaved under mild acidic conditions, making it preferable for orthogonal protection strategies . Methyl ester derivatives (e.g., glycine methyl ester in ) enhance solubility in organic solvents during synthesis .
Fluorination Effects: The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to non-fluorinated analogs like N-Cbz-phenylalanine (logP ~1.5). This enhances membrane permeability and resistance to oxidative metabolism . Fluorinated analogs exhibit stronger electronegativity, altering hydrogen-bonding interactions in enzyme active sites (e.g., protease inhibition studies in ) .
Aromatic vs. Aliphatic Side Chains :
- The phenylalanine moiety enables π-π stacking with aromatic residues in proteins, a feature absent in alanine or glycine derivatives (Table 1). This property is exploited in kinase and protease inhibitor design .
Table 2: Comparative Physicochemical Properties
Notes:
- The trifluoromethyl group in the target compound significantly extends metabolic half-life compared to non-fluorinated analogs .
- Methyl ester derivatives (e.g., ) improve solubility but are prone to hydrolysis in aqueous environments .
Biological Activity
N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine is a synthetic amino acid derivative notable for its unique structural features, including a trifluoromethyl group and a benzyloxycarbonyl protective group. This compound has garnered attention in various fields of biochemical research due to its enhanced lipophilicity and potential biological activities.
The molecular formula of this compound is C17H14F3NO4, with a molecular weight of 353.29 g/mol. The trifluoromethyl group significantly alters the compound's chemical behavior, enhancing its interactions with biological targets compared to other amino acids.
| Property | Value |
|---|---|
| Molecular Formula | C17H14F3NO4 |
| Molecular Weight | 353.29 g/mol |
| Trifluoromethyl Group | Present |
| Benzyloxycarbonyl Group | Present |
The biological activity of this compound is primarily attributed to its structural characteristics. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may improve its binding affinity to various enzymes and receptors. This property makes it a candidate for drug development, particularly in targeting specific biological pathways.
Enzyme Interactions
Research indicates that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. The presence of the trifluoromethyl group can influence enzyme kinetics by altering substrate interactions and binding affinities. For instance, studies have shown that similar compounds can modulate cytochrome P450 enzyme activity, which is critical in drug metabolism and detoxification processes .
Case Studies and Research Findings
- Cytotoxicity Studies : In a study examining the cytotoxic effects of related benzyl sulfides, it was found that compounds with similar structural motifs could induce cytotoxicity through metabolic activation pathways involving cytochrome P450 enzymes . This suggests that this compound might share similar metabolic pathways leading to potential cytotoxic effects under certain conditions.
- Drug Development Applications : The compound's unique properties have led to its exploration in drug design. For example, the trifluoromethyl group has been linked to improved pharmacological profiles in various therapeutic contexts, including antiviral and anticancer applications . The ability to modify the compound's structure while maintaining efficacy makes it a versatile candidate for further research.
Comparative Analysis with Related Compounds
To understand the distinct advantages of this compound over other amino acid derivatives, a comparison table highlights key differences:
| Compound Name | Unique Features |
|---|---|
| 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | Methyl substitution instead of phenyl |
| N-(tert-butoxycarbonyl)-alpha-(trifluoromethyl)phenylalanine | tert-butoxycarbonyl protecting group |
| 2-Amino-2-trifluoromethyl-pentanoic acid | Different carbon chain length |
| N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine | Similar protective group but different structure |
The combination of the phenyl group with the trifluoromethyl moiety enhances the compound's lipophilicity and potential biological interactions compared to the listed alternatives.
Q & A
Q. What are the common synthetic routes for N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves three key steps: (1) protection of the amino group in phenylalanine using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃), (2) fluorination via nucleophilic substitution or radical trifluoromethylation to introduce the -CF₃ group, and (3) purification via recrystallization or column chromatography. Optimization includes:
- Temperature control : Maintaining 0–5°C during Cbz protection minimizes side reactions .
- Catalyst selection : Pd/C or other transition-metal catalysts enhance coupling efficiency in fluorination steps .
- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) improves solubility of intermediates .
Q. How is the purity of this compound validated in academic research?
Purity is assessed using:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time compared to standards .
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for Cbz (δ 5.1 ppm, -CH₂Ph) and CF₃ (δ -60 to -70 ppm in ¹⁹F NMR) .
- Melting point analysis : Sharp melting points (±2°C) indicate high crystallinity .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
Store at 0–6°C in airtight, light-resistant containers under inert gas (Ar/N₂). Desiccants (e.g., silica gel) prevent hydrolysis of the Cbz group. Stability tests show <5% degradation over 12 months under these conditions .
Q. How can researchers troubleshoot low yields during the trifluoromethylation step?
Common issues and solutions:
- Incomplete fluorination : Use excess trifluoromethylating agents (e.g., Ruppert-Prakash reagent, TMSCF₃) and extend reaction time to 24–48 hours .
- Byproduct formation : Add scavengers (e.g., molecular sieves) to absorb reactive intermediates .
- Moisture sensitivity : Conduct reactions under anhydrous conditions with rigorously dried solvents .
Q. What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
- Optical rotation : Specific rotation ([α]D²⁵) compared to literature values confirms configuration .
- X-ray crystallography : Resolves absolute stereochemistry, particularly for crystalline derivatives .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s metabolic stability in pharmacokinetic studies?
The -CF₃ group enhances metabolic stability by:
- Reducing enzymatic oxidation : Electron-withdrawing effects stabilize the α-carbon against cytochrome P450-mediated degradation.
- Increasing lipophilicity : LogP increases by ~0.5 units, improving membrane permeability.
In vitro studies show a 3-fold longer half-life in liver microsomes compared to non-fluorinated analogs .
Q. What strategies are employed to incorporate this compound into peptide-based drug candidates?
- Solid-phase peptide synthesis (SPPS) : Use Fmoc/t-Bu protection schemes; the Cbz group is stable under basic SPPS conditions.
- Site-specific fluorination : Introduce -CF₃ at hydrophobic residues (e.g., phenylalanine) to enhance target binding.
Recent work demonstrates improved protease resistance in fluorinated peptides targeting kinase inhibitors .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with proteins (e.g., PPARγ), highlighting hydrogen bonds between CF₃ and hydrophobic pockets.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
A 2024 study correlated -CF₃ placement with a 20% increase in binding free energy (-9.8 kcal/mol) .
Q. What advanced NMR techniques resolve dynamic conformational changes in this compound?
- NOESY/ROESY : Identifies spatial proximity between Cbz benzyl protons and aromatic rings.
- Variable-temperature NMR : Reveals rotational barriers of the CF₃ group (ΔG‡ ~12 kcal/mol at 298 K).
Data from ¹⁹F NMR line-shape analysis show restricted rotation in polar solvents like DMSO .
Q. How is this compound utilized in studying enzyme inhibition mechanisms?
- Transition-state analogs : The -CF₃ group mimics tetrahedral intermediates in serine proteases.
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to enzymes like chymotrypsin.
A 2023 study reported Ki = 0.8 μM for trypsin inhibition, attributed to enhanced hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
